molecular formula C22H22N4O3 B2468429 3-isopentyl-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1358639-71-0

3-isopentyl-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2468429
CAS RN: 1358639-71-0
M. Wt: 390.443
InChI Key: XWFHIJYHQSHZFP-UHFFFAOYSA-N
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Description

3-isopentyl-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is known for its unique structure and has been synthesized through various methods. In

Scientific Research Applications

Antitumor Activity

A study by Maftei et al. (2013) on novel bioactive 1,2,4-oxadiazole natural product analogs revealed that compounds with 1,2,4-oxadiazole rings exhibited significant antitumor activity. One of the synthesized compounds demonstrated potent antitumor properties with a mean IC50 value of approximately 9.4 µM, indicating the potential of such compounds in cancer treatment (Maftei et al., 2013).

Synthesis for Medicinal Chemistry

Gondi et al. (2021) discussed an inexpensive and scalable method for synthesizing quinazolin-dione-N-3-alkyl derivatives, which are core scaffolds for bioactive small molecules. This method allows for the creation of a wide variety of derivatives with medicinal applications, highlighting the versatility and importance of quinazolin-dione compounds in drug development (Gondi et al., 2021).

Gly/NMDA and AMPA Receptor Antagonists

Colotta et al. (2004) synthesized 3-hydroxy-quinazoline-2,4-dione derivatives, finding them useful as selective Gly/NMDA and AMPA receptor antagonists. This suggests the potential use of similar quinazoline derivatives in neurological and psychiatric disorders where modulation of these receptors is beneficial (Colotta et al., 2004).

Antimalarial Activity

A study by Abdelmonsef et al. (2020) involved synthesizing novel hybrid quinazolin-2,4-dione analogs and conducting in silico molecular docking studies. The results indicated potential antimalarial activity, with one compound showing high binding affinity against Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH) (Abdelmonsef et al., 2020).

Synthesis and Herbicidal Evaluation

Wang et al. (2014) synthesized triketone-containing quinazoline-2,4-dione derivatives and evaluated their herbicidal activity. Some of these compounds showed excellent herbicidal activity against various weeds, indicating their potential as effective herbicides (Wang et al., 2014).

properties

IUPAC Name

3-(3-methylbutyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-13(2)10-11-26-21(27)17-9-8-15(12-18(17)23-22(26)28)20-24-19(25-29-20)16-7-5-4-6-14(16)3/h4-9,12-13H,10-11H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFHIJYHQSHZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isopentyl-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

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